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Chitotriose Undecaacetate

Catalog No.
S875494
CAS No.
53942-45-3
M.F
C₄₀H₅₇N₃O₂₄
M. Wt
963.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chitotriose Undecaacetate

CAS Number

53942-45-3

Product Name

Chitotriose Undecaacetate

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

Molecular Formula

C₄₀H₅₇N₃O₂₄

Molecular Weight

963.89

InChI

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Synonyms

O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-1,3,6-triacetate-α-D-glucopyranose; Tri-N-acetyl Chitotriose Octaacetate;

Drug Delivery:

  • CTU, being a derivative of chitin/chitosan, might possess similar mucoadhesive properties. This could be beneficial in designing drug delivery systems that adhere to mucus membranes, potentially improving drug absorption and bioavailability.
  • The acetyl groups present in CTU could further modulate its solubility and interaction with biological fluids, potentially allowing for controlled drug release.

Antibacterial Activity:

  • Studies have shown chitosan to exhibit antibacterial properties []. CTU, with its increased degree of acetylation, might have altered interactions with bacterial membranes compared to chitosan.
  • Research could explore if CTU retains or even enhances the antibacterial activity observed in chitosan.

Tissue Engineering:

  • Chitosan is known for its biocompatibility and ability to support cell adhesion and growth []. CTU, with its structural similarity, could be investigated as a potential biomaterial for tissue engineering applications.
  • The acetyl groups in CTU might influence its degradation rate and interaction with cells, potentially offering advantages for specific tissue engineering needs.

Gene Delivery:

  • Chitosan's ability to complex with DNA has led to its exploration in gene delivery systems []. CTU, with its positively charged backbone, might also complex with DNA.
  • Research could explore CTU's potential as a non-viral gene delivery vector, with the degree of acetylation potentially influencing its transfection efficiency and cytotoxicity.

Chitotriose Undecaacetate is a derivative of chitotriose, which is a trisaccharide composed of three N-acetylglucosamine units linked by β-(1→4) glycosidic bonds. This compound is characterized by the presence of eleven acetate groups, which significantly influence its physicochemical properties and biological activities. Chitotriose itself is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in fungal cell walls. The acetylation of chitotriose enhances its solubility and stability, making it a subject of interest in various fields including biochemistry and materials science .

The mechanism of action of Chitotriose Undecaacetate remains unknown due to the lack of research on its biological activity. However, chitin, its parent molecule, plays a structural role in the exoskeletons of invertebrates. Chitosan, a deacetylated derivative of chitin, possesses various functionalities like biocompatibility and potential for binding to other molecules []. These properties suggest potential applications in drug delivery, tissue engineering, and wound healing, but research on Chitotriose Undecaacetate's specific functionalities is not available.

Typical for polysaccharides and their derivatives:

  • Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back to chitotriose and acetic acid.
  • Deacetylation: Treatment with alkaline conditions can remove acetate groups, yielding chitotriose.
  • Acetylation: The addition of more acetyl groups can be performed using acetic anhydride in the presence of a catalyst, leading to further derivatives with varying degrees of acetylation .

Chitotriose Undecaacetate exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it a candidate for use in pharmaceuticals and food preservation.
  • Immunomodulatory Effects: Studies indicate that chitotriose derivatives can modulate immune responses, potentially enhancing the activity of immune cells.
  • Binding Affinity: Chitotriose and its derivatives have demonstrated binding capabilities to specific receptors, which could be utilized in drug delivery systems .

The synthesis of Chitotriose Undecaacetate typically involves the following methods:

  • Acetylation of Chitotriose: This process involves treating chitotriose with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to introduce acetate groups.
  • Chemical Hydrolysis: Starting from chitin, hydrolysis followed by selective acetylation can yield chitotriose, which is then further acetylated to form the undecaacetate variant.
  • Enzymatic Methods: Enzymes such as chitinases can be employed to selectively cleave chitin into chitooligosaccharides, which can then be acetylated .

Chitotriose Undecaacetate has various applications across multiple domains:

  • Pharmaceuticals: Due to its biological activity, it is being explored for drug formulation and as an antimicrobial agent.
  • Food Industry: Its preservative properties make it suitable for use in food preservation.
  • Cosmetics: The compound is also investigated for use in cosmetic formulations due to its skin-beneficial properties.

Interaction studies involving Chitotriose Undecaacetate focus on its binding with proteins and receptors:

  • Protein Binding: Research indicates that chitooligosaccharides can bind to proteins involved in immune responses, potentially enhancing their activity.
  • Receptor Interaction: Studies have shown that chitooligosaccharides may interact with specific receptors on immune cells, influencing cellular signaling pathways .

Chitotriose Undecaacetate shares structural similarities with several other compounds derived from chitin or chitosan. Here are some notable comparisons:

CompoundStructureUnique Features
ChitinPolysaccharideNatural polymer; forms exoskeletons
ChitosanDeacetylated chitinSoluble in acidic solutions; used in wound healing
ChitobioseDisaccharideTwo N-acetylglucosamine units; less complex than chitotriose
ChitotetraoseTetrasaccharideFour N-acetylglucosamine units; shorter chain
ChitooligosaccharidesOligomers of varying lengthsBiologically active; used in drug delivery

Chitotriose Undecaacetate is unique due to its high degree of acetylation, which enhances its solubility and potential biological activities compared to its less acetylated counterparts. This property may contribute to its effectiveness in various applications ranging from pharmaceuticals to food preservation .

Molecular Architecture and Stereochemistry

Chitotriose undecaacetate represents a fully acetylated derivative of chitotriose, characterized by the molecular formula C₄₀H₅₇N₃O₂₄ and a molecular weight of 963.89 grams per mole [1] [3]. The compound maintains the fundamental chitooligosaccharide backbone consisting of three N-acetylglucosamine units connected through β-1,4-glycosidic linkages [18] [22]. The molecular architecture incorporates a total of eleven acetyl groups, comprising three N-acetyl groups inherent to the original chitotriose structure and eight additional O-acetyl groups strategically positioned on the hydroxyl groups at the C-3 and C-6 positions of each carbohydrate residue [6] [30].

The stereochemical configuration of chitotriose undecaacetate exhibits remarkable complexity due to the presence of multiple chiral centers within the trisaccharide framework [22] [24]. The compound retains the characteristic β-1,4-glycosidic linkages between adjacent N-acetylglucosamine units, with each monosaccharide unit maintaining the D-glucopyranose configuration [22] [26]. The systematic nomenclature describes the structure as O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-1,3,6-triacetate-α-D-glucopyranose [3] [6].

The extensive acetylation pattern fundamentally alters the molecular architecture compared to the parent chitotriose compound [19] [30]. Nuclear magnetic resonance spectroscopy confirms the structural integrity and stereochemical arrangement, with the compound conforming to the expected molecular structure [3]. The acetylation process involves the reaction of chitotriose with acetic anhydride in the presence of sodium acetate and acetic acid, resulting in the comprehensive substitution of available hydroxyl groups while preserving the core oligosaccharide backbone [30].

Table 1: Physical and Chemical Properties of Chitotriose Undecaacetate

PropertyValue
Molecular FormulaC₄₀H₅₇N₃O₂₄
Molecular Weight (g/mol)963.89
CAS Number53942-45-3
Melting Point (°C)315
Storage Temperature (°C)-20
AppearanceWhite to Off-White Solid
High Performance Liquid Chromatography Purity (%)>95 (ELSD)
SolubilityAqueous Acid (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly), Water (Slightly, Heated)

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of chitotriose undecaacetate reveals important structural features that distinguish it from other oligosaccharide derivatives [11] [45]. X-ray diffraction studies provide insights into the solid-state organization and conformational preferences of the fully acetylated trisaccharide [11] [47]. The compound exhibits a melting point of 315°C, indicating substantial intermolecular interactions and structural stability in the crystalline state [1] [48].

Conformational studies utilizing high-resolution X-ray fiber diffraction techniques demonstrate that the compound maintains the characteristic extended conformation typical of chitooligosaccharides [11]. The presence of multiple acetyl groups introduces additional steric considerations that influence the overall molecular conformation and packing arrangements in the solid state [45] [47]. The crystalline structure exhibits features consistent with the antiparallel orientation of polymer chains, similar to observations in related chitin derivatives [11].

Fourier transform infrared spectroscopy provides complementary information regarding the conformational characteristics of chitotriose undecaacetate [30] [39]. The spectroscopic analysis reveals characteristic absorption bands corresponding to the numerous acetyl groups, including C=O stretching vibrations and C-H deformation patterns [37] [40]. These spectral features enable the differentiation of chitotriose undecaacetate from other oligosaccharide derivatives based on the specific acetylation pattern [39].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [3] [36]. The analytical data demonstrate that the compound conforms to the expected molecular structure with high purity levels exceeding 95% as determined by high performance liquid chromatography with evaporative light scattering detection [3].

Table 2: Spectroscopic Characterization Methods for Chitotriose Undecaacetate

Analytical MethodConformational InformationKey Findings
Nuclear Magnetic ResonanceConforms to StructureStructure verification and stereochemical confirmation
High Performance Liquid ChromatographyPurity determination >95%High purity with retention time characterization
Mass SpectrometryMolecular weight confirmationExact mass determination and fragmentation patterns
Fourier Transform Infrared SpectroscopyAcetyl group characterizationC=O stretching vibrations of acetyl groups, C-H deformation
X-ray DiffractionCrystalline structure analysisCrystallographic parameters and unit cell dimensions

Comparative Analysis with Chitotriose and Other Oligosaccharides

The comparative analysis between chitotriose undecaacetate and its parent compound chitotriose reveals fundamental differences in molecular properties and structural characteristics [19] [22]. Chitotriose, with the molecular formula C₁₈H₃₅N₃O₁₃ and molecular weight of 501.486 grams per mole, represents the unmodified trisaccharide containing only three N-acetyl groups [22] [23]. The transformation to chitotriose undecaacetate involves the addition of eight O-acetyl groups, resulting in a significant increase in molecular weight to 963.89 grams per mole [1] [6].

The degree of acetylation represents a critical distinguishing feature between these compounds [32] [45]. While chitotriose exhibits partial acetylation limited to the nitrogen atoms at the C-2 position of each glucosamine unit, chitotriose undecaacetate demonstrates complete acetylation of both nitrogen and oxygen atoms [19] [30]. This comprehensive acetylation pattern fundamentally alters the physicochemical properties, including solubility characteristics and thermal stability [1] [33].

Comparative studies with other chitooligosaccharides demonstrate the unique position of chitotriose undecaacetate within this class of compounds [20] [21]. The extensive acetylation distinguishes it from naturally occurring chitooligosaccharides, which typically exhibit varying degrees of partial acetylation [19] [27]. Research investigations utilizing chitotetraose and chitopentaose as reference compounds highlight the structural specificity imparted by the complete acetylation pattern [20] [26].

The functional implications of the structural differences become apparent in enzymatic studies [21] [27]. While chitotriose serves as a substrate for various chitinases and related enzymes, the extensive acetylation in chitotriose undecaacetate significantly alters its recognition by these biological systems [20] [31]. This structural modification affects the binding affinity and specificity toward carbohydrate-binding proteins and enzymes that typically interact with chitooligosaccharides [20].

Table 3: Comparative Analysis of Chitotriose and Chitotriose Undecaacetate

ParameterChitotrioseChitotriose Undecaacetate
Molecular FormulaC₁₈H₃₅N₃O₁₃C₄₀H₅₇N₃O₂₄
Molecular Weight (g/mol)501.486963.89
Number of Stereocenters14-15Not specified
Number of Acetyl Groups3 (N-acetyl only)11 (3 N-acetyl + 8 O-acetyl)
Degree of AcetylationPartialComplete
Glycosidic Linkageβ-1,4β-1,4
Anomeric ConfigurationβMixed (α at reducing end)
Number of N-Acetylglucosamine Units33

The synthesis methodologies for chitotriose undecaacetate involve controlled acetylation procedures that ensure complete substitution while maintaining the integrity of the glycosidic bonds [30] [18]. Historical investigations by Zechmeister and Toth demonstrated the isolation of chitotriose as the undecaacetate derivative from acid hydrolysis of chitin, establishing the foundation for understanding this compound [18]. Contemporary synthetic approaches utilize acetic anhydride under controlled conditions to achieve the desired acetylation pattern [30].

Acetylation Protocols and Reaction Optimization

The synthesis of chitotriose undecaacetate relies fundamentally on the acetylation of chitotriose substrates to introduce eleven acetyl groups at specific hydroxyl positions [1] [2]. The acetylation process represents a critical transformation that converts the parent chitotriose molecule into its fully acetylated derivative through controlled chemical modification.

Chemical Acetylation Mechanisms

The primary acetylation approach involves the reaction of chitotriose with acetic anhydride in the presence of catalytic agents [1]. This process typically employs sodium acetate and acetic acid as reaction mediators, facilitating the systematic acetylation of hydroxyl groups positioned at the C-3 and C-6 carbons of each glucosamine unit [1] [2]. The reaction proceeds through nucleophilic attack mechanisms where hydroxyl groups act as nucleophiles toward the electrophilic carbonyl carbon of acetic anhydride.

Research has demonstrated that the reaction can be conducted under various solvent conditions, with methanesulfonic acid and perchloric acid serving as effective media for complete acetylation [3]. Under acidic conditions at 0°C, complete acetylation of the chitotriose substrate can be achieved overnight in methanesulfonic acid or within 3 hours using perchloric acid [3]. These conditions provide the necessary protonation environment to activate the acetic anhydride reagent while maintaining substrate stability.

Temperature and Time Optimization

Reaction temperature represents a critical parameter in acetylation optimization, with studies indicating optimal ranges between 0°C and 121°C depending on the specific protocol employed [4] [5] [6]. Lower temperatures (0°C) are particularly effective when using strong acid catalysts, as they prevent unwanted side reactions while ensuring complete acetylation [3]. Conversely, elevated temperatures under autoclaving conditions (121°C, 15 psi) have proven effective for large-scale deacetylation processes, suggesting potential reverse engineering applications for acetylation optimization [6].

The temporal component of acetylation reactions demonstrates a biphasic kinetic profile. Initial rapid acetylation occurs within the first 30 minutes to 2 hours, achieving substantial conversion of accessible hydroxyl groups [7] [8]. This rapid phase is followed by a slower conversion period extending to 24 hours, during which sterically hindered or crystalline regions undergo acetylation [5] [8]. Research indicates that reaction times beyond 2 hours contribute minimally to increased acetylation but may lead to molecular degradation [5].

Solvent System Effects

The choice of solvent system significantly influences acetylation efficiency and product quality. Aqueous acid systems demonstrate effectiveness for controlled acetylation, while organic solvents such as pyridine provide alternative reaction environments [9] [10]. Recent investigations have explored deep eutectic solvents as environmentally sustainable alternatives, showing promise for selective acetylation under mild conditions [11].

Studies utilizing acetic anhydride in pyridine have achieved successful acetylation of scaled-down chitin nanofiber films, demonstrating the versatility of this solvent system for chitinous substrate modification [10]. The pyridine system provides basic catalysis that facilitates acetyl group transfer while maintaining substrate integrity throughout the reaction process.

Concentration and Stoichiometry Optimization

The molar ratio of acetylating agents to substrate hydroxyl groups represents a fundamental parameter requiring careful optimization. Research indicates that acetic anhydride concentrations ranging from 2.0 to 2.6 mL per reaction provide optimal results for polysaccharide acetylation [7]. These concentrations ensure sufficient reagent availability while minimizing waste and side product formation.

Optimization studies employing Box-Behnken experimental design have identified optimal acetylation conditions including reagent amounts of 2.58 mL acetic anhydride, reaction times of 2.13 hours, and temperatures of 31.48°C for achieving maximum degree of substitution [7]. These parameters represent a balance between reaction efficiency and practical implementation considerations.

Enzymatic Production from Chitosan Substrates

Enzymatic methodologies for chitotriose production offer environmentally sustainable alternatives to chemical synthesis approaches [12] [13] [14]. These biological processes utilize specific enzymes to cleave chitosan polymers into defined oligosaccharide products, including chitotriose units that can subsequently undergo acetylation to form chitotriose undecaacetate.

Chitosanase-Mediated Hydrolysis

Chitosanases represent the primary enzymatic tools for chitosan depolymerization into chitooligosaccharides [12] [13] [14]. These enzymes cleave β-1,4 linkages in chitosan polymers, producing oligomeric products ranging from chitobiose to chitohexaose, with chitotriose as a significant component [13] [14]. Research with Bacillus paramycoides BP-N07 demonstrated chitosanase production with activity levels reaching 2648.66 ± 20.45 U/mL, effectively degrading chitosan substrates [13].

The enzymatic hydrolysis process exhibits endo-acting characteristics, with chitosanases randomly cleaving internal glycosidic bonds rather than proceeding from polymer termini [13]. High-performance liquid chromatography and thin-layer chromatography analyses confirm that the primary degradation products include chitobiose, chitotriose, and chitotetraose, with chitotriose representing a major fraction [13] [14].

Optimal Enzymatic Conditions

Temperature optimization studies reveal that chitosanase activity achieves maximum efficiency at temperatures ranging from 50°C to 70°C [12] [13]. Bacillus paramycoides chitosanase demonstrates optimal activity at 50°C and pH 6.0, conditions that maintain enzyme stability while promoting effective substrate hydrolysis [13]. These moderate temperature requirements contrast favorably with chemical methods that often require more extreme conditions.

pH optimization indicates that chitosanases function effectively across pH ranges of 5.0 to 8.0, with slight acidic conditions (pH 6.0) providing optimal activity for many bacterial chitosanases [13] [14]. This pH range aligns well with physiological conditions and minimizes the need for extensive pH adjustment during processing.

Enzyme Production and Purification

Large-scale enzymatic production requires efficient enzyme synthesis and purification protocols. Studies demonstrate that chitosanase production can be scaled to 100 U/mL through optimized fermentation conditions [14]. The purification process typically involves chromatographic separation using CM-Toyopearl column chromatography and size exclusion techniques, yielding enzymes with molecular masses of approximately 37-45 kDa [13] [14].

Research indicates that enzyme yield can reach 0.41 mg/mL with specific activities of 8133.17 ± 47.83 U/mg following purification [13]. These activity levels demonstrate the potential for economically viable enzymatic processes when scaled appropriately.

Substrate Specificity and Product Control

Chitosanase substrate specificity influences product distribution and chitotriose yield. Enzymes demonstrate varying activities depending on the degree of deacetylation of chitosan substrates, with activity increasing as deacetylation levels rise [14]. However, enzymes retain significant activity (72%) even with chitosan substrates having 39% deacetylation compared to 94% deacetylated chitosan [14].

Product control studies indicate that reaction time and enzyme concentration can be manipulated to achieve desired oligosaccharide compositions [14]. By monitoring reaction progress through gel filtration high-performance liquid chromatography, specific chitotriose-enriched fractions can be obtained for subsequent acetylation processing.

Transglycosylation Activities

Certain chitinases exhibit transglycosylation activities that can be exploited for direct oligosaccharide synthesis [15] [16]. Mutant chitinases from Bacillus circulans WL-12 demonstrate the ability to catalyze transglycosylation reactions, producing chitotriose in 74% yield through controlled reaction conditions [16]. These transglycosylation mechanisms offer alternative pathways for chitotriose production that bypass traditional depolymerization approaches.

Industrial-Scale Synthesis Challenges

The translation of chitotriose undecaacetate synthesis from laboratory to industrial scale presents multifaceted challenges encompassing technical, economic, and operational considerations [17] [18] [19] [20]. These challenges significantly impact the commercial viability and widespread adoption of chitotriose undecaacetate production technologies.

Scale-Up Technical Barriers

Industrial-scale synthesis encounters fundamental technical barriers related to reaction mass transfer, heat management, and mixing efficiency [18] [21]. Laboratory-scale acetylation protocols that function effectively at small volumes often exhibit reduced efficiency when scaled to industrial reactors due to inadequate mixing and non-uniform temperature distribution [18]. Research indicates that maintaining consistent reaction conditions across large reaction volumes requires specialized reactor designs and advanced process control systems [18].

Heat transfer limitations become particularly problematic during exothermic acetylation reactions, where localized temperature increases can lead to product degradation or incomplete conversion [8] [21]. Industrial reactors must incorporate sophisticated cooling systems and temperature monitoring to maintain optimal reaction conditions throughout the process.

Economic Cost Considerations

The economic viability of industrial chitotriose undecaacetate production faces significant cost pressures from multiple sources [17] [19] [20]. Raw material costs constitute a substantial portion of production expenses, with high-purity chitosan substrates and acetylating reagents representing major cost components [17] [20]. Studies indicate that chitooligosaccharide production costs can reach thousands of dollars per gram using current technologies, largely due to expensive starting materials and complex purification requirements [17].

Enzyme-based production methods encounter additional cost barriers due to the high price of industrial-grade chitinases and chitosanases [19] [22]. The expensive nature of these enzymes limits their widespread application in industrial-scale operations, even when considering enzyme immobilization or recycling strategies [22]. Research suggests that enzyme costs can account for 30-50% of total production expenses in enzymatic chitooligosaccharide synthesis [19].

Processing and Purification Complexities

Industrial-scale purification of chitotriose undecaacetate presents significant technical challenges due to the complex mixture of products generated during synthesis [23] [20]. Chemical acetylation processes produce heterogeneous mixtures containing various acetylation degrees and molecular sizes, requiring extensive chromatographic separation techniques [23]. These purification requirements translate to substantial capital equipment investments and operational costs that impact overall process economics.

Current purification methodologies rely heavily on column chromatography and membrane filtration technologies that exhibit limited scalability and high operating costs [20]. The development of more efficient separation techniques represents a critical need for industrial implementation, with research focusing on continuous processing methods and alternative separation technologies [20].

Environmental and Regulatory Considerations

Industrial chitotriose undecaacetate production must address environmental impact concerns related to solvent usage, waste generation, and energy consumption [20]. Traditional chemical synthesis approaches generate substantial quantities of organic waste and require extensive wastewater treatment, contributing to overall production costs and environmental burden [20]. Regulatory compliance requirements for pharmaceutical and food-grade applications add additional complexity and cost to industrial operations.

Recent research emphasizes the development of green chemistry approaches to address these environmental concerns [11] [20]. Deep eutectic solvents and mechanochemical processing represent promising alternatives that could reduce environmental impact while maintaining production efficiency [11] [21].

Quality Control and Standardization

Industrial production requires robust quality control systems to ensure consistent product specifications and regulatory compliance [23] [20]. The complex structure of chitotriose undecaacetate demands sophisticated analytical capabilities for product characterization, including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic analysis [20]. These analytical requirements represent significant capital and operational investments for industrial facilities.

Standardization challenges arise from the inherent variability in biological starting materials and the complexity of multi-step synthesis processes [23]. Developing reproducible manufacturing protocols that consistently deliver products meeting pharmaceutical or food-grade specifications requires extensive process optimization and validation studies [20].

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Dates

Last modified: 04-14-2024

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